Ferric oxide, red

Description

Properties

IUPAC Name |

oxo(oxoferriooxy)iron | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Fe.3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEIPFZHSYJVQDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

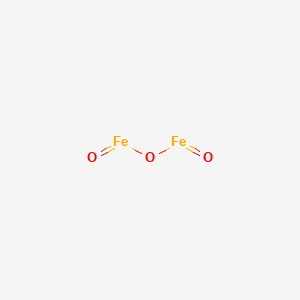

O=[Fe]O[Fe]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Fe2O3 | |

| Record name | FERRIC OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1577 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Iron(III) oxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Iron(III)_oxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Other Solid, Brown to dark brown odorless powder; Insoluble in water; [Rockwood Pigments MSDS], REDDISH BROWN-TO-BLACK CRYSTALS OR POWDER. | |

| Record name | Umber | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Umber | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21820 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | FERRIC OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1577 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Soluble in acids; insoluble in water, alcohol, ether, Solubility in water: none | |

| Record name | FERRIC OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/452 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FERRIC OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1577 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

5.25 g/cu cm, 5.24 g/cm³ | |

| Record name | FERRIC OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/452 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FERRIC OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1577 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0 mm Hg (approximate) | |

| Record name | FERRIC OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/452 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Reddish-brown hexagonal crystals, Reddish or blueish-black powder, Steel gray to red hexagonal, Red-brown solid. /Iron oxide dust and fume, as Fe/, A fine, red powder of ferric oxide. /Rouge/ | |

CAS No. |

12134-66-6, 1309-37-1, 12713-03-0 | |

| Record name | Maghemite (Fe2O3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012134666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ferric oxide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11576 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Umber | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Umber | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.518 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Maghemite (Fe2O3) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.665 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FERRIC OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/452 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FERRIC OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1577 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

1539 °C, 1565 °C | |

| Record name | FERRIC OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/452 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FERRIC OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1577 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure and Lattice Parameters of α-Fe₂O₃ (Hematite)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and lattice parameters of the alpha phase of iron(III) oxide (α-Fe₂O₃), commonly known as hematite. This document details the crystallographic data, experimental methodologies for its determination, and a logical workflow for crystal structure analysis.

Crystal Structure of α-Fe₂O₃

α-Fe₂O₃ is the most stable iron oxide under ambient conditions and possesses a rhombohedral crystal structure, which is often described using a hexagonal lattice system.[1][2] It belongs to the corundum (α-Al₂O₃) structure type and is classified under the space group R-3c (No. 167).[3][4]

The crystal structure consists of a hexagonal close-packed array of oxygen atoms with two-thirds of the octahedral interstices occupied by iron(III) ions.[5] Each Fe³⁺ ion is octahedrally coordinated to six O²⁻ ions, and each O²⁻ ion is coordinated to four Fe³⁺ ions.[3] The FeO₆ octahedra share both corners and edges.[3] Below the Morin transition temperature (~260 K), α-Fe₂O₃ is antiferromagnetic, and it exhibits weak ferromagnetism at temperatures between ~260 K and the Néel temperature (950 K).[2]

Atomic Positions and Bond Lengths

The iron atoms (Fe³⁺) occupy the 12c Wyckoff positions, and the oxygen atoms (O²⁻) occupy the 18e Wyckoff positions within the R-3c space group. This arrangement leads to alternating layers of iron and oxygen atoms along the c-axis. The Fe-O bond lengths are not all equivalent, with reports of three shorter and three longer Fe-O bonds within the distorted octahedra, at approximately 1.97 Å and 2.12 Å, respectively.[3]

Lattice Parameters of α-Fe₂O₃

The lattice parameters of α-Fe₂O₃ have been determined by numerous studies, primarily using X-ray diffraction (XRD). The values can vary slightly depending on the synthesis method, particle size, and presence of defects or impurities. The table below summarizes representative lattice parameters for the hexagonal unit cell of α-Fe₂O₃.

| Lattice Parameter | Value (Å) | Reference |

| a | 5.035 | [4] |

| c | 13.75 | [4] |

| a | 5.03 | [1][6] |

| c | 13.74 | [1][6] |

| a | 5.034 | [7] |

| c | 1.375 (nm) | [7] |

| a | 5.038 | [8] |

| c | 13.772 | [8] |

Experimental Determination of Crystal Structure and Lattice Parameters

The primary technique for determining the crystal structure and lattice parameters of α-Fe₂O₃ is powder X-ray diffraction (XRD). This non-destructive technique provides a unique diffraction pattern for a crystalline material, which acts as a fingerprint for its phase identification and allows for the precise determination of its unit cell dimensions.

Experimental Protocol: Powder X-ray Diffraction (XRD)

The following protocol outlines the key steps for the characterization of α-Fe₂O₃ powder using XRD.

3.1.1. Sample Preparation

Proper sample preparation is crucial for obtaining high-quality XRD data. The goal is to have a fine, homogeneous powder with a random orientation of crystallites.

-

Grinding: The α-Fe₂O₃ sample is ground to a fine powder, typically with a particle size of less than 10 µm, using an agate mortar and pestle. This helps to minimize preferred orientation effects.

-

Homogenization: The ground powder is thoroughly mixed to ensure homogeneity.

-

Sample Mounting: The fine powder is carefully packed into a sample holder. The surface of the powder should be flat and level with the surface of the holder to avoid errors in the measured diffraction angles. Care should be taken not to apply excessive pressure during packing, as this can induce preferred orientation.

3.1.2. Instrumental Setup and Data Collection

A powder diffractometer is used for data collection. Typical instrumental parameters are as follows:

-

X-ray Source: Cu Kα radiation (λ = 1.5406 Å) is commonly used.

-

Goniometer: The instrument is typically operated in a Bragg-Brentano para-focusing geometry.

-

Scan Type: Continuous scan.

-

2θ Range: 20° to 80° is a common range to capture the most intense and characteristic diffraction peaks of α-Fe₂O₃.

-

Step Size: A step size of 0.02° in 2θ is typically used.

-

Scan Speed/Counting Time: The scan speed or counting time per step is adjusted to obtain a good signal-to-noise ratio. A longer counting time will improve the data quality.

3.1.3. Data Analysis: Rietveld Refinement

The collected XRD pattern is analyzed using the Rietveld refinement method. This is a powerful technique that involves fitting a calculated diffraction pattern to the experimental data. The calculated pattern is generated from a structural model that includes the crystal structure, lattice parameters, and instrumental and profile parameters. By minimizing the difference between the calculated and experimental patterns using a least-squares approach, precise values for the lattice parameters and other structural details can be obtained.

The key steps in a Rietveld refinement are:

-

Phase Identification: The initial phase identification is performed by comparing the experimental diffraction pattern to a database of known patterns, such as the ICDD Powder Diffraction File (PDF).

-

Background Subtraction: The background of the diffraction pattern is modeled and subtracted.

-

Initial Refinement: The refinement process begins by refining the scale factor and background parameters.

-

Lattice Parameter Refinement: The unit cell parameters ('a' and 'c' for the hexagonal setting) are then refined.

-

Profile Parameter Refinement: The parameters that define the peak shape (e.g., Gaussian and Lorentzian components) are refined to match the experimental peak profiles.

-

Atomic Position and Occupancy Refinement: The fractional atomic coordinates and site occupancy factors can be refined if the data quality is sufficiently high.

-

Isotropic/Anisotropic Displacement Parameter Refinement: These parameters, which account for the thermal vibrations of the atoms, can also be refined.

-

Goodness-of-Fit Assessment: The quality of the refinement is assessed using various agreement indices, such as the weighted profile R-factor (Rwp) and the goodness-of-fit (χ²).

Workflow for Crystal Structure Determination

The following diagram illustrates the logical workflow for determining the crystal structure and lattice parameters of a powdered sample using X-ray diffraction.

References

- 1. testinglab.com [testinglab.com]

- 2. azom.com [azom.com]

- 3. store.astm.org [store.astm.org]

- 4. A Rietveld tutorial—Mullite | Powder Diffraction | Cambridge Core [cambridge.org]

- 5. digital.bnpengage.com [digital.bnpengage.com]

- 6. aafs.org [aafs.org]

- 7. researchgate.net [researchgate.net]

- 8. X-ray Powder Diffraction (XRD) [serc.carleton.edu]

The Enigmatic Magnetism of Hematite at the Nanoscale: A Technical Guide for Researchers and Drug Development Professionals

December 17, 2025

Abstract

Hematite (B75146) (α-Fe₂O₃), the most stable iron oxide, exhibits fascinating and complex magnetic properties when its dimensions are reduced to the nanoscale. While bulk hematite is weakly ferromagnetic at room temperature, hematite nanoparticles display a rich spectrum of magnetic behaviors, including superparamagnetism, enhanced coercivity, and a size-dependent Morin transition. These unique properties make them promising candidates for a variety of biomedical applications, particularly in targeted drug delivery and magnetic hyperthermia. This technical guide provides an in-depth exploration of the magnetic properties of hematite at the nanoscale, offering researchers, scientists, and drug development professionals a comprehensive overview of the synthesis, characterization, and fundamental magnetic phenomena of these materials. The guide summarizes key quantitative data in structured tables, details common experimental protocols, and utilizes diagrams to illustrate critical concepts and workflows.

Introduction: The Magnetic Dichotomy of Hematite

Bulk hematite is a canted antiferromagnet above the Morin transition temperature (T_M ≈ 260 K). The canting of the antiferromagnetically ordered spins results in a weak net magnetic moment. Below the Morin transition, the spins align along the c-axis, and the material becomes purely antiferromagnetic.[1] However, at the nanoscale, this behavior is significantly altered due to finite-size and surface effects.[2] The high surface-to-volume ratio in nanoparticles leads to a large proportion of surface atoms with uncompensated spins, giving rise to distinct magnetic properties not observed in their bulk counterparts.[3] Understanding and controlling these properties are paramount for harnessing the full potential of hematite nanoparticles in advanced applications.[4]

Fundamental Magnetic Phenomena in Nanoscale Hematite

The Morin Transition: A Size-Dependent Phenomenon

The Morin transition, the magnetic reorientation from a weakly ferromagnetic to an antiferromagnetic state upon cooling, is a hallmark of hematite. In nanoparticles, the Morin transition temperature (T_M) is strongly dependent on particle size, generally decreasing as the particle size is reduced.[1] For nanoparticles with diameters below a critical size (typically around 20 nm), the Morin transition can be completely suppressed, and the weakly ferromagnetic phase may persist down to very low temperatures.[5][6] This suppression is attributed to increased internal strain and the dominant role of surface spins in smaller nanoparticles.[5] The transition can also be influenced by an external magnetic field, which can induce a shift in T_M.[7]

Superparamagnetism and Superparamagnetic-Like Behavior

When ferromagnetic or ferrimagnetic nanoparticles are small enough (typically below 3-50 nm, depending on the material), their magnetic moment can randomly flip direction under the influence of temperature.[8] This phenomenon is known as superparamagnetism. In the superparamagnetic state, the nanoparticles exhibit a strong magnetic response to an external magnetic field but retain no permanent magnetization once the field is removed.[8] This property is highly desirable for biomedical applications as it prevents agglomeration of particles in the absence of an external field.[9] Hematite nanoparticles can exhibit superparamagnetic or superparamagnetic-like behavior, characterized by very low coercivity and remnant magnetization.[10][11] While some studies report true superparamagnetism with a remanence-to-saturation ratio (M_r/M_s) of zero, others describe a "superparamagnetic-like" state where this ratio is very small but non-zero, indicating a ferromagnetic character.[10][11]

The Influence of Size, Shape, and Crystallinity

The magnetic properties of hematite nanoparticles are intricately linked to their physical characteristics:

-

Size: As particle size decreases, surface effects become more pronounced, leading to changes in saturation magnetization (M_s), coercivity (H_c), and the Morin transition temperature.[12] Saturation magnetization has been observed to increase with crystal size up to a certain point before plateauing.[13]

-

Shape: Shape anisotropy plays a significant role in determining the magnetic behavior. For instance, elongating a nanoparticle, as in nanorods, can increase its coercivity, remnant magnetization, and saturation magnetization values.[10]

-

Crystallinity: The degree of crystallinity can impact the magnetic properties. Well-crystallized nanoparticles tend to have more defined magnetic characteristics. Defects and lattice strain, which can be more prevalent in less crystalline samples, can alter the magnetic behavior.[1]

Quantitative Magnetic Data of Hematite Nanoparticles

The following tables summarize quantitative data on the magnetic properties of hematite nanoparticles from various studies, highlighting the influence of morphology and temperature.

Table 1: Magnetic Properties of Hematite Nanoparticles with Different Morphologies at Room Temperature

| Nanoparticle Shape | Size | Saturation Magnetization (M_s) (emu/g) | Coercivity (H_c) (Oe) | Remnant Magnetization (M_r) (emu/g) | Reference |

| Nanospheres | ~4-150 nm | 0.69 | Very Low | Very Low | [10][11] |

| Nanosheets | ~4 nm | 3.25 | Very Low | Very Low | [10][11] |

| Nanorods | <50 nm | 4.58 | Very Low | Very Low | [10][11] |

| Nanocubes | 15 nm | Superparamagnetic | ~0 | ~0 | [2] |

| Irregular Nano-spheroids | 48.57 nm | 2.20 | Negligible | Negligible | [14] |

| Mn-modified Nanoparticles | - | 33.05 | Negligible | Negligible | [15] |

| Pure Nanoparticles | - | 23.24 | Negligible | Negligible | [15] |

Table 2: Temperature-Dependent Magnetic Properties of Hematite Nanoparticles

| Nanoparticle Size | Temperature (K) | Coercivity (H_c) (Oe) | Saturation Magnetization (M_s) (emu/g) | Remnant Magnetization (M_r) (emu/g) | Morin Transition (T_M) (K) | Blocking Temperature (T_B) (K) | Reference |

| 20 nm | 300 | 3352 (3T field cooling) | - | - | ~250 | - | [16][17] |

| 20 nm | Below 150 | Weak temperature dependence | - | - | - | - | [16][17] |

| 10 nm and 20 nm (bimodal) | 300 | 0 | - | 0 | 83 | 50 | [18][19] |

| 10 nm and 20 nm (bimodal) | 5 | ~810 | 6.1 | 1.34 | - | - | [18][19] |

| 8 nm | 300 | Superparamagnetic | 3.98 | - | Not observed | 52 | [20] |

| ~178 nm (Rugby ball) | Room Temp | Weakly ferromagnetic | - | - | - | - | [10] |

Experimental Protocols

The synthesis and characterization of hematite nanoparticles are crucial for controlling and understanding their magnetic properties. Below are detailed methodologies for common experimental procedures.

Synthesis of Hematite Nanoparticles

Several methods are employed to synthesize hematite nanoparticles with controlled size and shape.

This method involves the hydrolysis of iron(III) salts in an aqueous solution at elevated temperatures and pressures.

-

Precursors: Ferric nitrate (B79036) hexahydrate (Fe(NO₃)₃·9H₂O) and sodium hydroxide (B78521) (NaOH) are commonly used.[21]

-

Procedure:

-

Prepare an aqueous solution of Fe(NO₃)₃·9H₂O.

-

Add a solution of NaOH to the iron nitrate solution under vigorous stirring to form a precipitate.

-

Transfer the resulting suspension to a Teflon-lined stainless-steel autoclave.

-

Heat the autoclave to a specific temperature (e.g., 140-180 °C) and maintain it for a set duration (e.g., 20 hours).[2][21]

-

Allow the autoclave to cool down to room temperature naturally.

-

Collect the precipitate by centrifugation or filtration, wash it several times with deionized water and ethanol (B145695) to remove any unreacted precursors, and finally dry it in an oven.[21]

-

-

Control Parameters: The morphology and size of the nanoparticles can be controlled by adjusting parameters such as the concentration of reactants, the molar ratio of precursors, the reaction temperature, and the reaction time.[2][21]

The sol-gel method involves the conversion of a molecular precursor solution (sol) into a gel-like network containing the desired nanoparticles.

-

Precursors: An iron salt (e.g., iron(III) chloride) is dissolved in a suitable solvent, often with a chelating agent or a structure-directing agent.

-

Procedure:

-

Dissolve the iron precursor in a solvent (e.g., ethanol).

-

Add a gelling agent (e.g., citric acid) and stir to form a homogenous sol.

-

Heat the sol to evaporate the solvent and form a viscous gel.

-

Dry the gel to remove residual solvent.

-

Calcine the dried gel at a high temperature (e.g., 500-800 °C) to induce the formation of crystalline hematite nanoparticles.[17]

-

-

Control Parameters: The particle size and crystallinity are influenced by the precursor concentration, the pH of the sol, the drying conditions, and the calcination temperature and duration.

Characterization of Magnetic Properties

The magnetic properties of hematite nanoparticles are typically characterized using the following techniques:

These techniques are used to measure the bulk magnetic properties of the nanoparticle sample.

-

Measurement of M-H Hysteresis Loops:

-

A powdered sample of the nanoparticles is packed into a sample holder.

-

The sample is placed in the magnetometer.

-

An external magnetic field (H) is applied and swept from a large positive value to a large negative value and back, while the magnetization (M) of the sample is measured at each field strength.

-

This measurement is typically performed at different temperatures (e.g., room temperature and low temperatures) to study the temperature dependence of the magnetic properties.[16]

-

From the M-H loop, key parameters such as saturation magnetization (M_s), remnant magnetization (M_r), and coercivity (H_c) are determined.

-

-

Measurement of Temperature-Dependent Magnetization (M-T curves):

-

The sample is cooled to a low temperature (e.g., 5 K) in the absence of an external magnetic field (Zero-Field-Cooled, ZFC).

-

A small magnetic field is applied, and the magnetization is measured as the sample is warmed up to a higher temperature (e.g., 300 K).

-

The sample is then cooled back down to the low temperature in the presence of the same magnetic field (Field-Cooled, FC), and the magnetization is measured during cooling.

-

The ZFC and FC curves provide information about the blocking temperature (T_B) and the Morin transition temperature (T_M).[20]

-

Mössbauer spectroscopy is a powerful technique for probing the local magnetic environment of the iron nuclei.

-

Procedure:

-

A sample of the nanoparticles is exposed to a source of gamma rays (typically ⁵⁷Co).

-

The absorption of these gamma rays by the ⁵⁷Fe nuclei in the sample is measured as a function of the gamma-ray energy (which is varied via the Doppler effect).

-

The resulting Mössbauer spectrum provides information about the oxidation state of the iron, the magnetic ordering, and the spin orientation.[22]

-

-

Information Obtained: This technique can be used to distinguish between different iron oxide phases (e.g., hematite, magnetite, maghemite) and to study the spin dynamics during the Morin transition.[22]

Visualizing Key Concepts and Processes

The following diagrams, created using the DOT language for Graphviz, illustrate important relationships and workflows related to the magnetic properties of hematite nanoparticles.

References

- 1. web.natur.cuni.cz [web.natur.cuni.cz]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. Therapeutic applications of magnetic nanoparticles: recent advances - Materials Advances (RSC Publishing) DOI:10.1039/D2MA00444E [pubs.rsc.org]

- 5. benthamdirect.com [benthamdirect.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.aip.org [pubs.aip.org]

- 8. Superparamagnetism - Wikipedia [en.wikipedia.org]

- 9. Recent Advances in the Development of Drug Delivery Applications of Magnetic Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nano-structural effects on Hematite (α-Fe2O3) nanoparticle radiofrequency heating - PMC [pmc.ncbi.nlm.nih.gov]

- 11. d-nb.info [d-nb.info]

- 12. pubs.aip.org [pubs.aip.org]

- 13. Scaling Laws at the Nano Size: The Effect of Particle Size and Shape on the Magnetism and Relaxivity of Iron Oxide Nanoparticle Contrast Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Superparamagnetic hematite spheroids synthesis, characterization, and catalytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.aip.org [pubs.aip.org]

- 16. Exchange bias, and coercivity investigations in hematite nanoparticles [aimspress.com]

- 17. research.uaeu.ac.ae [research.uaeu.ac.ae]

- 18. [PDF] Magnetic properties of hematite (α − Fe2O3) nanoparticles synthesized by sol-gel synthesis method: The influence of particle size and particle size distribution | Semantic Scholar [semanticscholar.org]

- 19. researchgate.net [researchgate.net]

- 20. Magnetic properties of hematite (α-Fe{sub 2}O{sub 3}) nanoparticles prepared by hydrothermal synthesis method (Journal Article) | ETDEWEB [osti.gov]

- 21. pubs.aip.org [pubs.aip.org]

- 22. Spin orientation of hematite (/spl alpha/-Fe/sub 2/O/sub 3/) nanoparticles during the Morin transition | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]

An In-depth Technical Guide to the Electronic Band Structure and Band Gap of Red Ferric Oxide (α-Fe₂O₃)

Authored for Researchers, Scientists, and Drug Development Professionals

Red ferric oxide, or hematite (B75146) (α-Fe₂O₃), stands as the most stable iron oxide under ambient conditions and has garnered significant research interest due to its unique electronic and catalytic properties.[1] As an n-type semiconductor, its electronic band structure is a critical determinant of its functionality in a wide array of applications, including photocatalysis, gas sensing, and biomedical technologies. This guide provides a comprehensive overview of the electronic band structure and band gap of α-Fe₂O₃, detailing both theoretical and experimental findings.

Electronic Band Structure of α-Fe₂O₃

The electronic structure of hematite is characterized by a valence band primarily composed of O 2p orbitals, strongly hybridized with Fe 3d orbitals. The conduction band is predominantly formed by Fe 3d states.[2][3] This orbital arrangement leads to a charge transfer nature for the semiconductor, rather than a Mott-Hubbard insulator.[4] The band structure of α-Fe₂O₃ features a nearly dispersionless conduction band minimum, which indicates heavy effective masses for electrons and consequently, low electron mobility.[3]

Theoretical investigations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic band structure. The calculated band gap is sensitive to the computational method used, with different approximations yielding a range of values.[5] For instance, standard DFT approaches like the Generalized Gradient Approximation (GGA) tend to underestimate the band gap, a known limitation for strongly correlated electron systems.[5] To address this, methods like GGA+U (where 'U' is a Hubbard parameter to account for on-site Coulombic interactions) and hybrid functionals (e.g., HSE) are often employed to provide results in better agreement with experimental data.[5][6][7]

The Band Gap of α-Fe₂O₃: A Tale of Two Transitions

A key characteristic of α-Fe₂O₃ is the presence of both direct and indirect band gaps.[8][9] The indirect band gap is typically lower in energy than the direct band gap. The values of both direct and indirect band gaps can vary depending on factors such as crystallinity, particle size, and the presence of impurities or dopants.[8][10]

Direct Band Gap: Involves a vertical transition of an electron from the valence band maximum to the conduction band minimum at the same point in the Brillouin zone. Indirect Band Gap: Requires a phonon-assisted transition, as the valence band maximum and conduction band minimum are located at different points in the Brillouin zone.

The reported experimental values for the band gap of bulk α-Fe₂O₃ generally fall in the range of 2.1 to 2.2 eV.[8][11] For nanoparticles, the band gap can be influenced by quantum confinement effects, although some studies have found no significant size-driven change in the band gap for nanoparticles as small as 8 nm.[12]

Quantitative Data Summary

The following table summarizes a selection of reported band gap values for α-Fe₂O₃ from both experimental and theoretical studies.

| Material Form/Methodology | Direct Band Gap (eV) | Indirect Band Gap (eV) | Reference |

| Experimental | |||

| Bulk (Photocurrent) | 2.14 - 2.2 | - | [12] |

| Nanoparticles (UV-Vis) | 2.58 | - | |

| Nanoparticles (UV-Vis) | 2.67 | 1.6 - 1.94 | [9] |

| Nanoparticles (UV-Vis) | 2.4 - 2.6 | - | [8] |

| Nanoparticles (UV-Vis) | - | 1.87 | [8] |

| Theoretical (DFT) | |||

| GGA+U | 2.265 | - | [13] |

| GGA+U | - | 1.72 | [3] |

| GW-BSE | 2.6 | - | [11] |

| HSE (a=0.15) | ~2.2 | - | [5] |

Experimental Protocols

The determination of the electronic properties of α-Fe₂O₃ relies on a combination of material synthesis and advanced characterization techniques.

4.1. Synthesis of α-Fe₂O₃ Nanoparticles

A variety of methods are employed for the synthesis of α-Fe₂O₃ nanoparticles, each influencing the resulting particle size, morphology, and consequently, the electronic properties.

-

Co-precipitation Method: This technique involves the precipitation of iron hydroxides from an aqueous solution of an iron salt (e.g., FeCl₃·6H₂O or iron nitrate) by adding a precipitating agent like ammonia (B1221849) solution or oxalic acid.[14] The resulting precipitate is then washed, dried, and calcined at elevated temperatures (e.g., 500 °C) to form α-Fe₂O₃ nanoparticles.

-

Sol-Gel Method: This method utilizes the hydrolysis and condensation of molecular precursors, such as ferric nitrate, in a solvent.[15] The process leads to the formation of a sol, which then gels. The gel is subsequently dried and calcined to yield the final α-Fe₂O₃ product.[15]

-

Microwave-Assisted Method: This approach uses microwave irradiation to rapidly heat a solution containing an iron precursor (e.g., Fe(NO₃)₂·9H₂O) and a reagent like urea.[1] The resulting precursors are then calcined at a high temperature (e.g., 800 °C) to produce pure α-Fe₂O₃ nanoparticles.[1]

4.2. Characterization Techniques

-

X-ray Diffraction (XRD): Used to confirm the crystal structure and phase purity of the synthesized α-Fe₂O₃. The rhombohedral (hexagonal) structure is characteristic of the hematite phase.[14]

-

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): These microscopy techniques are employed to visualize the morphology, size, and aggregation of the nanoparticles.[16]

-

UV-Visible Spectroscopy (UV-Vis): A primary method for determining the optical band gap. The absorption spectrum of the α-Fe₂O₃ sample is measured, and a Tauc plot is constructed to extrapolate the band gap energy.[8]

-

X-ray Photoelectron Spectroscopy (XPS): Provides information about the elemental composition and oxidation states of the elements at the material's surface.

Visualizing Experimental and Theoretical Workflows

The following diagrams illustrate the typical workflows for the experimental determination of the band gap and the interplay between theoretical calculations and experimental validation.

References

- 1. Synthesis and Characterization of α-Fe2O3 Nanoparticles by Microwave Method [ijnnonline.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Density Functional Studies on the Atomistic Structure and Properties of Iron Oxides: A Parametric Study: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 7. mdpi.com [mdpi.com]

- 8. Investigation of optical, electrical and magnetic properties of hematite α-Fe<sub>2</sub>O<sub>3</sub> nanoparticles via sol-gel and co-precipitation method - Journal of King Saud University - Science [jksus.org]

- 9. article.sapub.org [article.sapub.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 13. Comparative Study on Electronic Structure and Optical Properties of α-Fe<sub>2</sub>O<sub>3</sub>, Ag/α-Fe<sub>2</sub>O<sub>3</sub> and S/α-Fe<sub>2</sub>O<sub>3</sub> - ProQuest [proquest.com]

- 14. neptjournal.com [neptjournal.com]

- 15. hilarispublisher.com [hilarispublisher.com]

- 16. tandfonline.com [tandfonline.com]

phase transformation pathways of iron oxides under thermal treatment

An In-depth Technical Guide on the Phase Transformation Pathways of Iron Oxides Under Thermal Treatment

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phase transformation pathways of common iron oxides when subjected to thermal treatment. Understanding these transformations is critical in various fields, including materials science, geology, catalysis, and the development of iron oxide nanoparticles for biomedical applications such as drug delivery and magnetic resonance imaging contrast agents. The thermal stability and phase purity of these nanoparticles directly impact their performance and biocompatibility.

Introduction to Iron Oxides and Thermal Transformations

Iron oxides are a diverse group of compounds found ubiquitously in nature. Their phase, crystallinity, and morphology dictate their physical and chemical properties. Thermal treatment is a common method used to synthesize specific iron oxide phases or to induce transformations between them. These transformations are complex processes governed by factors such as temperature, heating rate, atmosphere, particle size, and the presence of impurities. The most common iron oxides and oxyhydroxides include the thermodynamically stable hematite (B75146) (α-Fe₂O₃), the ferrimagnetic magnetite (Fe₃O₄) and its oxidized form maghemite (γ-Fe₂O₃), and the oxyhydroxides goethite (α-FeOOH), lepidocrocite (γ-FeOOH), and the poorly crystalline ferrihydrite. Upon heating, the less stable phases transform into more stable structures, typically culminating in the formation of hematite.

Phase Transformation Pathways

The thermal treatment of iron oxides initiates a series of chemical and physical changes, including dehydroxylation, oxidation, and crystalline rearrangement. The specific pathway depends on the starting material.

Goethite (α-FeOOH) → Hematite (α-Fe₂O₃)

The transformation of goethite to hematite is a dehydroxylation process that occurs over a broad temperature range, typically between 200°C and 400°C.[1][2] The exact temperature is highly dependent on the particle size and crystallinity of the goethite; poorly crystalline or nanoscale materials transform at lower temperatures.[2][3] The reaction proceeds via the removal of water, resulting in a porous hematite structure.[4] 2α-FeOOH(s) → α-Fe₂O₃(s) + H₂O(g) At lower temperatures, the mechanism involves proton/iron transfer, while at higher temperatures, it is controlled by a two-dimensional phase boundary.[4]

Lepidocrocite (γ-FeOOH) → Maghemite (γ-Fe₂O₃) → Hematite (α-Fe₂O₃)

Lepidocrocite first undergoes dehydroxylation to form the structurally related maghemite. This conversion begins at approximately 175°C, with the full structural transformation to maghemite occurring between 200°C and 300°C.[5] Upon further heating, the metastable cubic maghemite irreversibly transforms into the more stable rhombohedral hematite.[6]

Magnetite (Fe₃O₄) → Maghemite (γ-Fe₂O₃) → Hematite (α-Fe₂O₃)

The thermal transformation of magnetite in an oxidizing atmosphere is a two-step process. At lower temperatures, typically below 300°C, magnetite oxidizes to form maghemite, which is an intermediate phase.[7] As the temperature increases further, maghemite transforms into hematite.[6][7] At temperatures above 300°C, the transition from maghemite to hematite occurs more rapidly, and hematite is commonly the direct oxidation product observed.[7] The overall reaction pathway can be summarized as: 4Fe₃O₄ + O₂ → 6γ-Fe₂O₃ (low temp) → 6α-Fe₂O₃ (high temp)[7]

Maghemite (γ-Fe₂O₃) → Hematite (α-Fe₂O₃)

The phase transition of the metastable maghemite to the stable hematite is a solid-state transformation. The temperature for this transition is size-dependent and typically occurs in the range of 300°C to 700°C.[8][9] Smaller nanocrystals transform at lower temperatures.[8] The presence of elemental substitutions, such as aluminum, in the maghemite structure can increase the transformation temperature.[9] The kinetics of this transition can often be described by a first-order reaction model.[8]

Ferrihydrite → Goethite (α-FeOOH) / Hematite (α-Fe₂O₃)

Ferrihydrite, a poorly crystalline iron oxyhydroxide, transforms into more thermodynamically stable phases like goethite and hematite upon aging or heating. The transformation to hematite can proceed through a two-stage crystallization process, where goethite may form as an intermediate phase.[10][11] The rate of this transformation is significantly accelerated by increasing temperature.[11] The mechanism can involve aggregation and subsequent recrystallization and dehydration.[12]

Quantitative Data on Thermal Transformations

The following tables summarize key quantitative data related to the thermal transformation of various iron oxides.

Table 1: Summary of Thermal Transformation Temperatures for Iron Oxides

| Precursor Oxide | Transformation Product(s) | Temperature Range (°C) | Atmosphere/Conditions | Reference(s) |

| Goethite (α-FeOOH) | Hematite (α-Fe₂O₃) | 200 - 400 | Inert/Air; size-dependent | [1][2][13] |

| Lepidocrocite (γ-FeOOH) | Maghemite (γ-Fe₂O₃) | 175 - 300 | Air | [5] |

| Magnetite (Fe₃O₄) | Maghemite (γ-Fe₂O₃) | < 300 | Oxidizing (Air) | [6][7] |

| Magnetite (Fe₃O₄) | Hematite (α-Fe₂O₃) | > 300 | Oxidizing (Air) | [7] |

| Maghemite (γ-Fe₂O₃) | Hematite (α-Fe₂O₃) | 300 - 700 | Inert/Air; size-dependent | [8][9] |

| Ferrihydrite | Hematite (α-Fe₂O₃) (via Goethite) | 50 - 100 (in aqueous solution) | Oxic aqueous | [11] |

Table 2: Kinetic Parameters for Goethite-to-Hematite Transformation

| Parameter | Value | Conditions | Reference(s) |

| Activation Energy (Ore Mineral) | 169 ± 8 kJ/mol | Controlled by 2D phase boundary | [4] |

| Activation Energy (Sedimentary) | 154 ± 15 kJ/mol | Controlled by 2D phase boundary | [4] |

| Reaction Mechanism | Proton/iron transfer (low temp); 2D phase boundary (high temp) | Non-isothermal | [4] |

Experimental Protocols for Characterization

Several analytical techniques are essential for studying the phase transformations of iron oxides.

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to monitor the physical and chemical changes in a material as a function of temperature.[14]

-

Methodology: A sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate. The TGA instrument measures the change in mass, while the DSC measures the heat flow required to maintain the sample at the same temperature as a reference.

-

Data Interpretation:

-

TGA: A significant mass loss is indicative of dehydration or dehydroxylation, such as the conversion of goethite to hematite.[2]

-

DSC: An endothermic peak (heat absorption) often corresponds to a mass loss event like dehydroxylation.[2] An exothermic peak (heat release) can indicate a crystallization event or an oxidative phase transition.[14]

-

X-ray Diffraction (XRD)

XRD is the primary technique for identifying crystalline phases and determining structural properties.

-

Methodology: A sample is exposed to a monochromatic X-ray beam. The X-rays are diffracted by the crystalline lattice planes of the material, producing a unique diffraction pattern. For in situ studies, the sample is mounted on a heating stage within the diffractometer, and patterns are collected at various temperatures.[8]

-

Data Interpretation: The positions and intensities of the diffraction peaks are compared to standard patterns (e.g., from the JCPDS database) to identify the phases present.[15][16] Sharper and more intense peaks signify higher crystallinity.[17] The average crystallite size can be estimated from the broadening of the diffraction peaks using the Scherrer equation.[18]

Transmission Electron Microscopy (TEM)

TEM provides high-resolution imaging of nanoparticle morphology and can be used for structural analysis.

-

Methodology: A beam of electrons is transmitted through an ultra-thin sample. The interaction of the electrons with the sample is used to form an image. For in situ heating experiments, the sample is placed on a special heating holder inside the TEM column, allowing for direct observation of transformations in real-time.[19][20]

-

Data Interpretation: TEM images reveal information about particle size, shape, and aggregation state.[21] Selected Area Electron Diffraction (SAED) can be used to obtain diffraction patterns from localized areas, aiding in phase identification at the nanoscale. High-resolution TEM (HRTEM) can visualize the crystal lattice, providing definitive structural information.[22]

Visualizing Transformation Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key relationships and experimental processes.

Caption: Key thermal transformation pathways for common iron oxides.

Caption: A typical workflow for studying iron oxide transformations.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. rruff.net [rruff.net]

- 5. The Transformation of Lepidocrocite During Heating: A Magnetic and Spectroscopic Study | Clays and Clay Minerals | Cambridge Core [cambridge.org]

- 6. researchgate.net [researchgate.net]

- 7. Mechanism and kinetics of magnetite oxidation under hydrothermal conditions - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03234G [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Transformation of ferrihydrite to hematite: an in situ investigation on the kinetics and mechanisms | Mineralogical Magazine | Cambridge Core [cambridge.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. vat.ft.tul.cz [vat.ft.tul.cz]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. pubs.aip.org [pubs.aip.org]

- 19. Reduction reactions and densification during in situ TEM heating of iron oxide nanochains - PMC [pmc.ncbi.nlm.nih.gov]

- 20. escholarship.org [escholarship.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

Spectroscopic Characterization of Red Ferric Oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core spectroscopic techniques—Raman Spectroscopy, Fourier-Transform Infrared Spectroscopy (FTIR), and X-ray Photoelectron Spectroscopy (XPS)—for the characterization of red ferric oxide, scientifically known as hematite (B75146) (α-Fe₂O₃). This document outlines the fundamental principles, experimental protocols, and data interpretation for each method, with a focus on providing actionable insights for researchers in various scientific fields, including drug development.

Introduction to the Spectroscopic Analysis of Hematite

Red ferric oxide, or hematite, is a critical material in numerous applications, from catalysis and pigmentation to biomedical applications and drug delivery systems. Its physicochemical properties, including particle size, crystallinity, and surface chemistry, are paramount to its function. Spectroscopic techniques offer powerful, non-destructive methods to probe the vibrational and electronic properties of hematite, providing a detailed understanding of its structure and composition. This guide delves into three key techniques: Raman spectroscopy for fingerprinting crystal structure and phase purity, FTIR for identifying functional groups and molecular vibrations, and XPS for determining elemental composition and oxidation states at the surface.

Raman Spectroscopy

Raman spectroscopy is a light scattering technique that provides information about the vibrational modes of a molecule or crystal lattice. For hematite, it is a highly sensitive tool for confirming the α-Fe₂O₃ phase and assessing its crystallinity.

Data Presentation: Characteristic Raman Peaks

The Raman spectrum of hematite is characterized by distinct peaks corresponding to specific phonon modes. The positions of these peaks are a definitive fingerprint of the hematite crystal structure.

| Raman Peak Position (cm⁻¹) | Symmetry Assignment | Vibrational Mode Description |

| ~226 | A₁g | Symmetric Fe-O bending |

| ~245 | E_g | Symmetric Fe-O stretching |

| ~293 | E_g | Symmetric Fe-O bending |

| ~412 | E_g | Symmetric Fe-O bending |

| ~500 | A₁g | Symmetric Fe-O stretching |

| ~612 | E_g | Symmetric Fe-O stretching |

| ~1320 | 2LO | Second-order overtone of the ~660 cm⁻¹ band |

Note: Peak positions can exhibit slight shifts due to factors such as particle size, crystallinity, and laser-induced heating.[1][2][3][4][5][6]

Experimental Protocol

A typical experimental setup for the Raman analysis of red ferric oxide involves the following steps:

-

Sample Preparation: A small amount of the powdered hematite sample is placed on a clean microscope slide or in a suitable sample holder. For analysis of coatings or films, the material can be analyzed directly.

-

Instrumentation: A Raman microscope is used, equipped with a laser excitation source. Common laser wavelengths for iron oxide analysis are 532 nm or 785 nm.[7][8]

-

Calibration: The spectrometer is calibrated using a standard reference material with known Raman peaks, such as a silicon wafer.

-

Data Acquisition:

-

The laser is focused onto the sample using an objective lens (e.g., 50x or 100x).

-

Laser power should be kept low (typically <1 mW) to avoid thermal degradation or phase transformation of the hematite.[6]

-

Spectra are collected over a specific spectral range (e.g., 100-1500 cm⁻¹) with an appropriate acquisition time and number of accumulations to achieve a good signal-to-noise ratio.

-

-

Data Analysis: The resulting spectrum is processed to remove any background fluorescence. The peak positions, intensities, and full width at half maximum (FWHM) are then analyzed to identify the material and assess its crystallinity.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a material, providing insights into its chemical bonds and functional groups. For hematite, FTIR is primarily used to identify the characteristic Fe-O vibrational modes.

Data Presentation: Characteristic FTIR Absorption Bands

The FTIR spectrum of hematite is dominated by strong absorption bands in the low-wavenumber region, which are characteristic of the Fe-O stretching and bending vibrations.

| FTIR Peak Position (cm⁻¹) | Vibrational Mode Description |

| ~540-580 | Fe-O stretching vibration |

| ~450-480 | Fe-O bending vibration |

| ~3400 | O-H stretching (adsorbed water) |

| ~1630 | H-O-H bending (adsorbed water) |

Note: The presence and intensity of the O-H bands can indicate the hydration level of the sample's surface.[9][10][11][12][13]

Experimental Protocol

The following protocol outlines the standard procedure for acquiring an FTIR spectrum of red ferric oxide:

-

Sample Preparation: The most common method for solid samples is the potassium bromide (KBr) pellet technique.

-

A small amount of the hematite powder (typically 1-2 mg) is thoroughly mixed and ground with approximately 200 mg of dry KBr powder in an agate mortar.

-

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: A Fourier-Transform Infrared spectrometer is used for the analysis.

-

Background Collection: A background spectrum of the pure KBr pellet (or the empty sample chamber for other techniques) is collected to subtract atmospheric and instrumental interferences.

-

Data Acquisition:

-

Data Analysis: The resulting absorbance spectrum is analyzed to identify the characteristic absorption bands of hematite.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For red ferric oxide, XPS is crucial for confirming the Fe³⁺ oxidation state and analyzing the surface oxygen species.

Data Presentation: Characteristic Binding Energies

The XPS analysis of hematite focuses on the core level spectra of iron (Fe 2p) and oxygen (O 1s).

| Core Level | Peak | Binding Energy (eV) | Key Feature |

| Fe 2p | Fe 2p₃/₂ | ~711.0 | Main peak for Fe³⁺ |

| Fe 2p | Fe 2p₁/₂ | ~724.3 | Spin-orbit split partner of Fe 2p₃/₂ |

| Fe 2p | Satellite | ~719.0 | Characteristic "shake-up" satellite for Fe³⁺ |

| O 1s | O²⁻ (Lattice) | ~529.9 | Oxygen in the Fe₂O₃ crystal lattice |

| O 1s | OH⁻/O⁻ (Surface) | ~531.5 | Surface hydroxyl groups or adsorbed oxygen species |

Note: Binding energies can vary slightly depending on the instrument calibration and the specific chemical environment of the atoms.[15][16][17][18][19]

Experimental Protocol

A general protocol for the XPS analysis of red ferric oxide is as follows:

-

Sample Preparation:

-

A small amount of the hematite powder is mounted onto a sample holder using double-sided adhesive tape.

-

For thin films, the sample is directly mounted.

-

It is crucial to handle the sample in a clean environment to minimize surface contamination.

-

-

Instrumentation: An X-ray photoelectron spectrometer equipped with a monochromatic X-ray source (commonly Al Kα or Mg Kα) and a hemispherical electron energy analyzer is used.

-

Analysis Chamber: The sample is introduced into an ultra-high vacuum (UHV) chamber to prevent scattering of the photoelectrons by gas molecules.

-

Data Acquisition:

-

A survey scan is first performed to identify all the elements present on the surface.

-

High-resolution scans are then acquired for the Fe 2p and O 1s regions to obtain detailed chemical state information.

-

Charge neutralization may be required for insulating samples to prevent surface charging effects.

-

-

Data Analysis:

-

The binding energy scale is calibrated by referencing the C 1s peak of adventitious carbon to 284.8 eV.

-

The high-resolution spectra are fitted with appropriate peak models (e.g., Gaussian-Lorentzian functions) to determine the binding energies and relative atomic concentrations of the different chemical species. The presence and position of the Fe 2p satellite peak are critical for confirming the Fe³⁺ state.[20][21][22]

-

Integrated Spectroscopic Workflow

An integrated approach utilizing all three spectroscopic techniques provides a comprehensive characterization of red ferric oxide. The following diagram illustrates a logical workflow for this process.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. osti.gov [osti.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. hilarispublisher.com [hilarispublisher.com]

- 8. jsaer.com [jsaer.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and Characterization of Hematite-Based Nanocomposites as Promising Catalysts for Indigo Carmine Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ijirset.com [ijirset.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. DAM [digital.library.unt.edu]

- 21. Analysis of the Fe 2p XPS for hematite α Fe2O3: Consequences of covalent bonding and orbital splittings on multiplet splittings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Analysis of the Fe 2p XPS for hematite α Fe2O3: Consequences of covalent bonding and orbital splittings on multiplet splittings. | Semantic Scholar [semanticscholar.org]

A Technical Guide to the Physical and Chemical Properties of Synthetic Red Iron Oxide (α-Fe₂O₃)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Synthetic red iron oxide, chemically known as iron(III) oxide (α-Fe₂O₃) or hematite (B75146), is a material of significant scientific and commercial interest due to its exceptional stability, non-toxicity, and versatile properties.[1][2] This guide provides an in-depth analysis of the core physical and chemical characteristics of synthetic red iron oxide, with a focus on its applications in research and pharmaceutical development. It details common synthesis methodologies, standard experimental protocols for characterization, and discusses its biocompatibility and role as a pharmaceutical excipient. Quantitative data are summarized in tabular format for clarity, and key processes are visualized using workflow diagrams to facilitate a comprehensive understanding for a technical audience.

Introduction

Synthetic red iron oxide is the inorganic compound with the chemical formula Fe₂O₃.[3][4] It is the most stable of the iron oxides and is widely found in nature as the mineral hematite.[5] The synthetic variant is prized for its high purity, consistent particle size, and pure hue, which are achieved through controlled chemical manufacturing processes.[1][2] These attributes make it an indispensable material in various high-technology fields, including catalysis, advanced coatings, and biomedical applications.[6][7]

In the pharmaceutical industry, synthetic red iron oxide is approved by regulatory bodies like the FDA for use as a coloring agent in tablets and capsules.[8] Beyond its role as an excipient, the nanoparticle form of α-Fe₂O₃ is under investigation for biomedical applications, leveraging its inherent biocompatibility and low toxicity.[9] Understanding its fundamental properties is therefore critical for its effective and safe utilization in drug development and advanced material science.

Physical Properties

The physical properties of synthetic red iron oxide are largely dictated by its crystalline structure (the trigonal structure of hematite), particle size, and morphology, which are controlled during synthesis.[5][10] It is known for its exceptional thermal stability and hardness.[1][11] While magnetite (Fe₃O₄) is strongly magnetic, red iron oxide (α-Fe₂O₃) is only weakly magnetic, a property known as antiferromagnetism.[12]

Table 1: Key Physical Properties of Synthetic Red Iron Oxide

| Property | Value | Conditions / Notes | Source(s) |

| Chemical Formula | α-Fe₂O₃ | Alpha phase, Hematite | [5][12][13] |

| Molecular Weight | 159.69 g/mol | [3] | |

| Appearance | Red, odorless fine powder | Color can range from bright to deep red | [3][4][13] |

| Density | 5.25 g/cm³ | at 20 °C | [3] |

| Melting Point | 1565 °C | [3] | |

| Mohs Hardness | 5.0 - 6.0 | [11] | |

| Refractive Index | ~3.01 | [3] | |

| Magnetic Behavior | Weakly magnetic (Antiferromagnetic) | [12] | |

| Thermal Stability | High | Stable at elevated temperatures | [1][14] |

| Water Solubility | Negligible | [3][11] | |

| Particle Shape | Spherical, rhombohedral, or irregular | Dependent on synthesis method | [4][5] |

Chemical Properties

Synthetic red iron oxide is characterized by its high chemical inertness, making it resistant to alkalis, UV radiation, and other environmental factors.[1][2] This stability is a primary reason for its use as a pigment in coatings and pharmaceuticals. Its surface charge is pH-dependent, a crucial factor in colloidal stability and for surface functionalization in drug delivery systems.[15]

Table 2: Key Chemical Properties and Identifiers

| Property | Value / Description | Source(s) |

| Synonyms | Ferric Oxide, Iron(III) Oxide, Hematite | [3][13] |

| CAS Number | 1309-37-1 | [3][4] |

| EC Number | 215-168-2 | [3][4] |

| Purity (Fe₂O₃ content) | ≥ 96% | For high-quality grades |

| pH Value | 3.0 - 7.0 | In aqueous suspension |

| Chemical Stability | Chemically inert, resistant to alkali | [1][2] |

| Biocompatibility | Generally non-toxic and biocompatible | [1][15][16] |

| Oil Absorption | 15 - 25 g/100g | Varies with particle size/surface area |

Synthesis and Characterization Workflows

The properties of synthetic red iron oxide are highly dependent on the manufacturing method. Common synthesis routes include the thermal decomposition of iron salts or precursors, co-precipitation from solution followed by calcination, and hydrothermal synthesis.[9][17][18] These methods allow for precise control over particle size, morphology, and purity.[9] A generalized workflow for synthesis and subsequent characterization is outlined below.

Caption: Generalized workflow for the synthesis of α-Fe₂O₃.

Following synthesis, a multi-technique approach is required to fully characterize the material's properties to ensure it meets specifications for its intended application.

Caption: Standard workflow for material characterization.

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible characterization of synthetic red iron oxide.

X-Ray Diffraction (XRD)

-

Objective: To determine the crystal phase, purity, and average crystallite size.

-

Methodology:

-

Sample Preparation: A small amount of the fine powder sample is gently pressed into a sample holder to ensure a flat, level surface.

-

Instrumentation: A powder X-ray diffractometer with a Cu Kα radiation source (λ = 1.5406 Å) is typically used.[5]

-

Data Collection: The diffraction pattern is recorded over a 2θ range of 10° to 90° with a scanning speed of approximately 2°/minute.[5]

-

Data Analysis: The resulting diffraction peaks are compared with standard reference patterns from the JCPDS database (e.g., PDF# 39-1346 for hematite).[19] The presence of characteristic hematite peaks, such as the intense reflection at ~35.6° corresponding to the (104) crystal plane, confirms the α-Fe₂O₃ phase.[10] The average crystallite size (D) can be estimated using the Scherrer equation: D = Kλ / (β cosθ), where K is the shape factor (~0.9), λ is the X-ray wavelength, β is the full width at half maximum (FWHM) of the diffraction peak, and θ is the Bragg angle.[20]

-

Transmission Electron Microscopy (TEM)

-

Objective: To visualize the particle morphology, size, and size distribution, and to observe the crystal lattice at high resolution.[21]

-

Methodology:

-

Sample Preparation: The iron oxide powder is dispersed in a suitable solvent (e.g., ethanol) using an ultrasonic bath for approximately 10 minutes to break up agglomerates.[22] A drop of the dilute suspension is then placed onto a carbon-coated copper TEM grid and allowed to dry completely.

-

Instrumentation: A transmission electron microscope operating at an accelerating voltage of around 200 kV.[22]

-

Imaging: Both low-resolution and high-resolution (HRTEM) images are captured. Low-resolution images provide an overview of the particle shapes and general size distribution.[21] HRTEM allows for the visualization of the atomic lattice fringes, confirming the crystallinity of the particles.[23]

-

Data Analysis: Image analysis software (e.g., ImageJ) is used to measure the diameters of a statistically significant number of particles (e.g., >200) to generate a particle size distribution histogram.[23]

-

Thermogravimetric Analysis (TGA)

-

Objective: To evaluate the thermal stability and identify phase transitions.

-

Methodology:

-

Sample Preparation: A few milligrams of the iron oxide powder are placed into an alumina (B75360) or platinum crucible.

-

Instrumentation: A thermogravimetric analyzer.

-

Data Collection: The sample is heated from room temperature to a high temperature (e.g., 1000 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air). The instrument continuously records the sample's weight as a function of temperature.

-

Data Analysis: The resulting TGA curve plots percentage weight loss versus temperature. For pure, pre-calcined α-Fe₂O₃, the curve should be relatively flat, indicating high thermal stability.[14] If the starting material is a precursor like goethite (α-FeOOH), a significant weight loss corresponding to dehydration to form α-Fe₂O₃ will be observed.[14] Differential Thermal Analysis (DTA), often performed concurrently, reveals exothermic or endothermic events, such as the oxidation of magnetite to maghemite and its subsequent transformation to hematite.[24]

-

Relevance in Drug Development and Biomedical Applications

The primary application of synthetic red iron oxide in pharmaceuticals is as a safe, inert coloring agent.[8] However, its nanoparticle form is gaining traction in biomedical research. Its key advantage is biocompatibility, although naked iron oxide nanoparticles can generate reactive oxygen species (ROS), leading to oxidative stress.[15][25] Therefore, surface engineering with biocompatible polymers (e.g., PEG) or silica (B1680970) is a critical strategy to mitigate potential toxicity and prepare the nanoparticles for applications like drug delivery.[26][27]

Caption: Potential nanoparticle-cell interaction pathway.

Conclusion

Synthetic red iron oxide (α-Fe₂O₃) is a highly stable and versatile material with well-defined physical and chemical properties. Its inertness, non-toxicity, and high purity make it an ideal excipient in the pharmaceutical industry. For advanced applications, particularly in nanotechnology and drug delivery, precise control over its synthesis is paramount to tailor particle size, morphology, and surface characteristics. The rigorous application of characterization techniques such as XRD, TEM, and TGA is essential to ensure material quality and predict its behavior in complex biological and chemical systems. Future research will likely focus on sophisticated surface engineering strategies to further enhance the biocompatibility and functionality of α-Fe₂O₃ nanoparticles for targeted therapeutic and diagnostic applications.

References

- 1. farayandpowder.com [farayandpowder.com]

- 2. bansaltrading.com [bansaltrading.com]

- 3. Iron Oxide Synthetic Red | [olo.com.tr]

- 4. epsilonpigments.com [epsilonpigments.com]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. Synthetic Red Iron Oxide uses | Esaar International Pvt. Ltd. [esaar.com]

- 8. drugs.com [drugs.com]

- 9. Synthesis, characterization, applications, and challenges of iron oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthetic Red Oxide at Best Price in India, Synthetic Red Oxide Manufacturer, Exporter [amgeenminerals.com]

- 12. Are Iron Oxide Pigments Magnetic? [ironoxidered.com]

- 13. Iron Oxide Red [digitalfire.com]

- 14. researchgate.net [researchgate.net]

- 15. pr.ibs.re.kr [pr.ibs.re.kr]

- 16. Chemical design of biocompatible iron oxide nanoparticles for medical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. arxiv.org [arxiv.org]

- 20. arcjournals.org [arcjournals.org]

- 21. Development and use of iron oxide nanoparticles (Part 1): Synthesis of iron oxide nanoparticles for MRI - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. researchgate.net [researchgate.net]

- 24. ajsonline.org [ajsonline.org]

- 25. Evaluation of iron oxide nanoparticle biocompatibility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. Iron Oxide Nanoparticles for Biomedical Applications: A Perspective on Synthesis, Drugs, Antimicrobial Activity, and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the CAS Number and Safety Data of Red Ferric Oxide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides crucial information regarding the CAS number, safety data, and relevant experimental protocols for red ferric oxide (Iron(III) oxide). The following sections detail its chemical identity, physical and chemical properties, comprehensive safety data including exposure limits and toxicity, and methodologies for key safety assessment experiments. This document is intended to be a vital resource for professionals working with this compound in research and development settings.

Chemical Identity and Properties

Red ferric oxide, with the chemical formula Fe₂O₃, is also known as iron(III) oxide, hematite, or iron sesquioxide.[1][2] It is a common inorganic compound extensively used in various industrial and biomedical applications, including as a pigment, in ceramics, and as a contrast agent in magnetic resonance imaging (MRI).[3][4]

CAS Number: 1309-37-1[3][5][6]

The following tables summarize the key physical and chemical properties of red ferric oxide.

Table 1: Physical Properties of Red Ferric Oxide

| Property | Value | References |

| Appearance | Red-brown solid/powder | [1][7] |

| Odor | Odorless | [1] |

| Molecular Weight | 159.69 g/mol | [3] |

| Melting Point | 1565 °C / 2849 °F | [1] |

| Density | 5.24 - 5.25 g/cm³ | [1][2] |

| Solubility | Insoluble in water, soluble in strong acids. | [1][7][8] |

Table 2: Chemical Identification of Red Ferric Oxide

| Identifier | Value | References |

| IUPAC Name | Iron(III) oxide | [2] |

| Synonyms | Ferric Oxide Red, Iron Sesquioxide, Hematite | [1] |

| EC Number | 215-168-2 | [9][10] |

| RTECS Number | NO7400000 | [2] |

Comprehensive Safety Data

Understanding the safety profile of red ferric oxide is paramount for its handling and application in research and drug development. This section provides a detailed overview of its hazards, exposure limits, and toxicological data.

Hazard Identification and Classification

According to the Occupational Safety and Health Administration (OSHA), ferric oxide is considered hazardous under the Hazard Communication Standard (29 CFR 1910.1200).[11][12] The primary hazards are associated with inhalation of dust and fumes, which can cause respiratory irritation and, with prolonged exposure, a benign pneumoconiosis called siderosis.[13][14]

Table 3: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | Causes skin irritation |

| Eye Irritation | 2A, 2B | Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | May cause respiratory irritation |

| Specific Target Organ Toxicity (Repeated Exposure) | 2 | May cause damage to lungs through prolonged or repeated inhalation exposure |

Source: Compiled from various Safety Data Sheets.[12][15]

Occupational Exposure Limits

To ensure a safe working environment, several organizations have established occupational exposure limits for iron oxide dust and fume.

Table 4: Occupational Exposure Limits for Iron Oxide

| Organization | Limit Type | Value (as Fe) | References |

| OSHA (PEL) | TWA (fume) | 10 mg/m³ | [12][16] |

| ACGIH (TLV) | TWA (respirable fraction) | 5 mg/m³ | [10][12] |

| NIOSH (REL) | TWA (dust and fume) | 5 mg/m³ | [12] |

Abbreviations: PEL: Permissible Exposure Limit; TLV: Threshold Limit Value; REL: Recommended Exposure Limit; TWA: Time-Weighted Average.

Toxicological Data

The toxicity of ferric oxide is generally considered to be low.[13] However, the nanoparticle form may exhibit different toxicological properties.